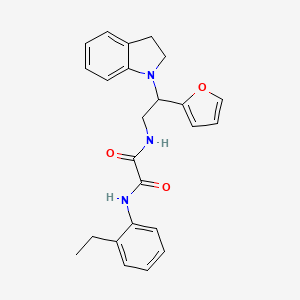

![molecular formula C12H12BrNO3S B2644233 5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE CAS No. 1421477-09-9](/img/structure/B2644233.png)

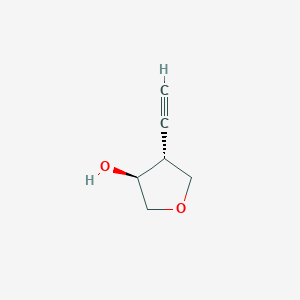

5-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]FURAN-2-CARBOXAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based compounds are a significant class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They are considered valuable building blocks in organic synthesis .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a method used in the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by analyzing 1H, 13C, and infrared spectra .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters is a chemical reaction utilized in the synthesis of similar compounds . This reaction allows for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

Synthesis Techniques

The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, involving reactions like Suzuki-Miyaura Cross-Coupling, highlights the chemical flexibility and potential for functionalization of furan carboxamide compounds. Such techniques are crucial for developing compounds with specific biological activities (A. Siddiqa et al., 2022).

Antimicrobial Activity

Certain synthesized furan carboxamide compounds have shown significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. This underlines their potential as lead compounds for developing new antimicrobial agents (A. Siddiqa et al., 2022).

Pharmacological Research

- Antiprotozoal Agents: The synthesis of novel compounds like dicationic imidazo[1,2-a]pyridines, which include furan carboxamide derivatives, and their testing against protozoal infections reveal promising antiprotozoal activity. These studies are vital for discovering new treatments for protozoal diseases, showing the broad pharmacological potential of such compounds (M. Ismail et al., 2004).

Chemical Reactivity and Modification

Electrophilic Substitution Reactions

Research on the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole demonstrates the chemical versatility of furan carboxamide derivatives. These compounds can undergo various electrophilic substitution reactions, enabling the creation of a wide array of derivatives for further biological evaluation (А. Aleksandrov et al., 2017).

Regioselective Arylation

The palladium-catalyzed direct arylation of furan-2-carboxamides and thiophene-2-carboxamides, allowing regioselective modification, highlights the potential for targeted synthesis of compounds with desired pharmacological properties. This research underscores the importance of furan carboxamide derivatives in medicinal chemistry for the development of novel therapeutic agents (Karima Si Larbi et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

5-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c13-11-4-3-9(17-11)12(16)14-6-5-8(15)10-2-1-7-18-10/h1-4,7-8,15H,5-6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYOCJXKBWXAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2644153.png)

![1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2644156.png)

![methyl 3-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2644160.png)

![7-(4-chlorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2644162.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2644164.png)

![5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2644165.png)

![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)

![2-{(E)-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2644172.png)